2-Chloroethyltriisopropoxysilane

Description

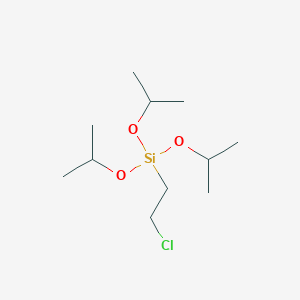

2-Chloroethyltriisopropoxysilane (CAS No. 41304-56-7) is an organosilicon compound characterized by a chloroethyl group (–CH₂CH₂Cl) bonded to a silicon atom, which is further substituted with three isopropoxy (–O–C₃H₇) groups. This structure confers unique reactivity, enabling its use as a coupling agent, surface modifier, and intermediate in organic synthesis. Its applications span industries such as adhesives, coatings, and polymer composites, where it enhances interfacial adhesion between organic and inorganic materials via hydrolysis and condensation reactions .

Key properties include:

- Molecular Formula: C₁₁H₂₃ClO₃Si

- Molecular Weight: 278.84 g/mol

- Boiling Point: ~250–260°C (estimated)

- Solubility: Miscible with organic solvents (e.g., toluene, ethers); hydrolyzes in water.

Properties

CAS No. |

18023-54-6 |

|---|---|

Molecular Formula |

C11H25ClO3Si |

Molecular Weight |

268.85 g/mol |

IUPAC Name |

2-chloroethyl-tri(propan-2-yloxy)silane |

InChI |

InChI=1S/C11H25ClO3Si/c1-9(2)13-16(8-7-12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3 |

InChI Key |

DDLMFVOFOCTELA-UHFFFAOYSA-N |

SMILES |

CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |

Canonical SMILES |

CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |

Other CAS No. |

18023-54-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloroethyltriisopropoxysilane with structurally analogous silanes, focusing on reactivity, stability, and industrial applicability.

| Compound | Molecular Formula | Boiling Point (°C) | Reactivity | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₁H₂₃ClO₃Si | 250–260 | High (Cl group enables nucleophilic substitution; isopropoxy groups moderate hydrolysis rate) | Adhesion promoters, surface modification |

| 3-Chloropropyltrimethoxysilane | C₆H₁₅ClO₃Si | 196–198 | Moderate (Cl and methoxy groups balance hydrolysis) | Glass fiber sizing, mineral fillers |

| Triethoxy(vinyl)silane | C₈H₁₈O₃Si | 160–162 | Low (vinyl group undergoes free-radical reactions) | Crosslinking agent in silicones |

| Methyltriisopropoxysilane | C₁₀H₂₄O₃Si | 180–185 | Low (methyl group inert; slow hydrolysis) | Water-repellent coatings |

Key Findings:

Reactivity Differences :

- The chloroethyl group in this compound facilitates nucleophilic substitution (e.g., with amines or alcohols), making it more reactive than methyl- or vinyl-substituted silanes. In contrast, 3-Chloropropyltrimethoxysilane exhibits slower hydrolysis due to methoxy groups’ lower steric hindrance compared to isopropoxy .

Hydrolysis Rates :

- Isopropoxy groups hydrolyze slower than methoxy groups due to steric effects. This property allows this compound to form more stable siloxane networks in hydrophobic coatings compared to methoxy analogs .

Thermal Stability :

- Compounds with bulkier substituents (e.g., triisopropoxy) exhibit higher thermal stability. This compound decomposes above 250°C, outperforming vinyl- or methoxy-based silanes in high-temperature applications .

Application-Specific Performance :

- In adhesion promotion, this compound outperforms methyltriisopropoxysilane due to its reactive Cl group, which forms covalent bonds with substrates. However, it is less suitable than vinylsilanes for free-radical curing systems .

Research Findings and Industrial Relevance

Recent studies highlight the following:

- Surface Modification: this compound-treated silica nanoparticles show 30% higher dispersion stability in epoxy resins compared to untreated particles, attributed to improved interfacial bonding .

- Environmental Impact: Hydrolysis byproducts (e.g., isopropanol, HCl) require careful handling, though its lower volatility reduces airborne exposure risks compared to chloropropylmethoxysilanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.